3-Bromo-2,5-dichloro-4-methylpyridine
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Overview
Description
3-Bromo-2,5-dichloro-4-methylpyridine: is a heterocyclic aromatic compound with the molecular formula C6H4BrCl2N . It is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridine ring.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound could potentially affect the pathways involving carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura coupling, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dichloro-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes the bromination and chlorination of 4-methylpyridine under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure settings .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5-dichloro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of palladium or other metal catalysts is commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In organic synthesis, 3-Bromo-2,5-dichloro-4-methylpyridine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the production of dyes, pigments, and polymers .
Comparison with Similar Compounds
- 2-Bromo-3-chloro-4-methylpyridine
- 3-Bromo-2-methylpyridine
- 2,5-Dichloro-4-methylpyridine
Comparison: Compared to these similar compounds, 3-Bromo-2,5-dichloro-4-methylpyridine is unique due to the specific arrangement of bromine and chlorine atoms on the pyridine ring. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
3-bromo-2,5-dichloro-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSPDXCNYJFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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